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Compound of Interest

Compound Name:
3-(Benzyloxy)-4-

hydroxybenzaldehyde

Cat. No.: B116517 Get Quote

An In-depth Technical Guide to 3-(Benzyloxy)-4-
hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and biological context of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key

intermediate in the synthesis of complex organic molecules.

Molecular Structure and Formula
3-(Benzyloxy)-4-hydroxybenzaldehyde is an aromatic aldehyde characterized by a benzene

ring substituted with an aldehyde, a hydroxyl group, and a benzyloxy group. Its IUPAC name is

4-hydroxy-3-(phenylmethoxy)benzaldehyde.[1][2] The molecule's structure makes it a valuable

building block in organic synthesis, particularly for pharmaceuticals.[1]

The core structure consists of a benzaldehyde moiety, with the hydroxyl (-OH) group at the C4

position and the benzyloxy (-OCH₂C₆H₅) group at the C3 position. This arrangement of

functional groups allows for a variety of chemical transformations.
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Caption: Logical relationship of functional groups.

Key Identifiers
The fundamental properties and identifiers of 3-(Benzyloxy)-4-hydroxybenzaldehyde are

summarized below.
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Identifier Value Reference

Chemical Formula C₁₄H₁₂O₃ [1][2][3]

Molecular Weight 228.24 g/mol [1][2][3]

IUPAC Name
4-hydroxy-3-

(phenylmethoxy)benzaldehyde
[1][2]

CAS Number 50773-56-3 [1][2]

SMILES
C1=CC=C(C=C1)COC2=C(C=

CC(=C2)C=O)O
[2]

InChIKey
CWMRCRFALIQFHU-

UHFFFAOYSA-N
[1][3]

Physical Form Solid [3]

Spectroscopic and Physicochemical Data
Spectroscopic analysis is crucial for the verification of the structure and purity of the compound.

Key analytical data are presented below.
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Property / Technique Data Reference

¹H NMR (DMSO-d₆)

δ 10.50 (s, 1H, -OH), 9.80 (s,

1H, -CHO), 7.45–7.30 (m, 5H,

benzyl), 6.90–7.10 (m, 3H,

aromatic)

[1]

Infrared (IR)

Characteristic Peaks: Broad O-

H stretch at ~3300 cm⁻¹;

Aldehyde C=O stretch at

~1700 cm⁻¹; C-O-C stretch at

~1250 cm⁻¹.

[1]

Mass Spectrometry

Specific high-resolution mass

spectrometry data for this CAS

number is not readily available

in the searched literature. The

exact mass is calculated to be

228.0786 Da.

[4]

Flash Point 114 °C [5]

Experimental Protocols
Synthesis from 3,4-Dihydroxybenzaldehyde
A primary method for synthesizing 3-(Benzyloxy)-4-hydroxybenzaldehyde is through the

selective mono-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[1] The

phenolic hydroxyl group at the C3 position is more sterically hindered and slightly less acidic

than the one at C4, allowing for selective protection.

Materials:

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

Benzyl bromide or Benzyl chloride

Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or Dimethylformamide (DMF) as solvent

Ethyl acetate and Hexane for chromatography

Protocol:

Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom

flask equipped with a reflux condenser.

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The

mixture should be stirred vigorously.

Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the suspension at room temperature.

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off

the inorganic salts.

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the

resulting residue in ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient, to yield the pure 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Caption: General experimental workflow for synthesis.
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Biological and Pharmacological Context
While 3-(Benzyloxy)-4-hydroxybenzaldehyde is primarily valued as a synthetic intermediate

for more complex molecules like β-blockers, its structural motifs are found in various

biologically active compounds.[1] Research into related hydroxybenzaldehyde derivatives

suggests potential for antioxidant and anti-inflammatory activities.[1]

Role in Modulating the Sonic Hedgehog (Shh) Signaling
Pathway
The Hedgehog (Hh) signaling pathway is critical during embryonic development and for adult

tissue maintenance.[6][7] Aberrant activation of this pathway is implicated in several cancers.[7]

The pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched

(PTCH1). This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-

protein-coupled receptor-like protein.[8][9] The activation of SMO triggers a downstream

cascade that ultimately leads to the activation of Gli family transcription factors, which

translocate to the nucleus and regulate the expression of target genes.[7][9]

Small molecules can directly modulate this pathway. Notably, studies on related compounds

like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have shown they can act as

activators of the Shh pathway, likely by interacting with components downstream of the Shh

ligand itself, potentially at the level of SMO.[6] This provides a valuable therapeutic avenue for

conditions requiring tissue regeneration or repair.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b116517?utm_src=pdf-body
https://www.benchchem.com/product/b116517
https://www.benchchem.com/product/b116517
https://pmc.ncbi.nlm.nih.gov/articles/PMC137065/
https://en.wikipedia.org/wiki/Hedgehog_signaling_pathway
https://en.wikipedia.org/wiki/Hedgehog_signaling_pathway
https://pubmed.ncbi.nlm.nih.gov/20024066/
https://pubs.rsc.org/en/content/articlelanding/2010/mb/b910196a/unauth
https://en.wikipedia.org/wiki/Hedgehog_signaling_pathway
https://pubs.rsc.org/en/content/articlelanding/2010/mb/b910196a/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC137065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Shh Ligand
(or Small Molecule Agonist)

PTCH1 Receptor

 binds

Smoothened (SMO)

 inhibits

SUFU-GLI Complex
(Inactive)

 disrupts

GLI Activated
(GLI-A)

 releases

Target Gene Expression
(e.g., PTCH1, GLI1)

 activates

Click to download full resolution via product page

Caption: Simplified Sonic Hedgehog (Shh) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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